molecular formula C10H20F2O3Si B6605372 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoicacid CAS No. 2803834-73-1

4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoicacid

Cat. No.: B6605372
CAS No.: 2803834-73-1
M. Wt: 254.35 g/mol
InChI Key: HTMKAIXJXYNDSY-UHFFFAOYSA-N
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Description

4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid is a synthetic organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group and two fluorine atoms on the butanoic acid backbone. This compound is often used in organic synthesis due to its unique chemical properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid involves the interaction of its functional groups with specific molecular targets. The TBDMS group provides steric protection, while the fluorine atoms enhance the compound’s reactivity and stability. The compound can participate in various chemical reactions, leading to the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid is unique due to the presence of both the TBDMS protecting group and the difluorobutanoic acid backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-3,3-difluorobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20F2O3Si/c1-9(2,3)16(4,5)15-7-10(11,12)6-8(13)14/h6-7H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMKAIXJXYNDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CC(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F2O3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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